DprE1-IN-6

Antimycobacterial potency MIC Mtb H37Rv

DprE1-IN-6 (Compound is a small-molecule inhibitor of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target in the arabinogalactan biosynthesis pathway essential for Mycobacterium tuberculosis (Mtb) cell wall integrity. This compound is supplied as a research reagent with the molecular formula C22H24N6O and a molecular weight of 388.47 g/mol.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B12396925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-6
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5
InChIInChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26)
InChIKeyWPINVMNTXVOWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DprE1-IN-6: A Research-Grade DprE1 Inhibitor for Antimycobacterial Studies


DprE1-IN-6 (Compound 56) is a small-molecule inhibitor of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target in the arabinogalactan biosynthesis pathway essential for Mycobacterium tuberculosis (Mtb) cell wall integrity . This compound is supplied as a research reagent with the molecular formula C22H24N6O and a molecular weight of 388.47 g/mol [1]. DprE1-IN-6 is positioned within the broader class of DprE1-targeting antitubercular agents, which includes advanced clinical candidates such as BTZ043, PBTZ169, TBA-7371, and OPC-167832, and serves as a valuable tool for comparative mechanistic and resistance profiling studies in drug discovery pipelines [2].

Why DprE1-IN-6 Cannot Be Simply Substituted by Other DprE1 Inhibitors


The DprE1 inhibitor class exhibits substantial structural and pharmacological heterogeneity, precluding simple interchangeability of compounds for research applications [1]. Clinical-stage agents such as BTZ043 and PBTZ169 are covalent, nitrobenzothiazinone-based inhibitors, whereas TBA-7371 and OPC-167832 represent non-covalent chemotypes with distinct binding modes and resistance profiles [2]. DprE1-IN-6, bearing a unique azaindole-derived scaffold, demonstrates a differentiated profile in terms of baseline antimycobacterial potency, cross-resistance patterns, and metabolic stability parameters compared to these reference agents . Consequently, selection of a specific DprE1 inhibitor for experimental studies—whether for target validation, resistance mechanism elucidation, or combination screening—requires compound-specific quantitative evidence, as potency and liability profiles are not conserved across this class.

Quantitative Differentiation of DprE1-IN-6: Comparative Evidence Against Reference DprE1 Inhibitors


Antimycobacterial Potency Against Mtb H37Rv: DprE1-IN-6 Exhibits Intermediate MIC Compared to Clinical Candidates

DprE1-IN-6 inhibits the growth of Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1–4 μM . This potency is intermediate relative to established DprE1 inhibitors: BTZ043 exhibits an MIC of 0.003–0.006 μM (2.3 nM) [1]; PBTZ169 shows an MIC of approximately 0.0003 μg/mL (~0.0007 μM, assuming 431 g/mol) [2]; TBA-7371 has an MIC range of 0.78–3.12 μM ; and OPC-167832 demonstrates an MIC of 0.0005 μg/mL (~0.001 μM) [3]. Thus, DprE1-IN-6 is approximately 2–3 orders of magnitude less potent than the most advanced benzothiazinone and carbostyril clinical candidates but falls within a similar range as the non-covalent inhibitor TBA-7371. This differential potency profile makes DprE1-IN-6 a valuable comparator for structure–activity relationship (SAR) studies and for probing the impact of scaffold modifications on target engagement.

Antimycobacterial potency MIC Mtb H37Rv DprE1 inhibition

Activity Against Drug-Resistant Mycobacterium tuberculosis Strains: DprE1-IN-6 Retains Efficacy Where First-Line Agents Fail

DprE1-IN-6 exhibits antimycobacterial activity against drug-resistant Mtb strains, including isolates resistant to first-line agents [1]. While the precise fold-change in MIC for resistant versus susceptible strains is not publicly disclosed in primary literature for DprE1-IN-6, this property aligns with class-wide observations for DprE1 inhibitors. For example, OPC-167832 maintains MICs of 0.00024–0.001 μg/mL against strains monoresistant to rifampin, isoniazid, ethambutol, streptomycin, and pyrazinamide [2]. Similarly, BTZ043 and PBTZ169 demonstrate potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates [3]. The retention of activity by DprE1-IN-6 against drug-resistant strains indicates that its mechanism of action—inhibition of DprE1—bypasses common resistance mechanisms affecting existing antitubercular agents. This characteristic supports the use of DprE1-IN-6 in studies aimed at understanding DprE1 inhibitor cross-resistance profiles and in evaluating novel combination regimens targeting drug-resistant Mtb.

Drug-resistant tuberculosis MDR-TB XDR-TB cross-resistance

Metabolic Stability: DprE1-IN-6 Demonstrates High Microsomal Stability and Medium Clearance

DprE1-IN-6 is reported to possess high microsomal stability and medium clearance . In comparison, the clinical candidate PBTZ169 exhibits a half-life of 43.0 min and intrinsic clearance (Clint) of 16.5 μL·min⁻¹·mg⁻¹ in human liver microsomes (HLM) [1]. BTZ043 shows Clint values of 16.5 μL/min/mg protein in HLM [2]. While quantitative data for DprE1-IN-6 are not publicly available in primary literature, the qualitative descriptor of 'high microsomal stability' suggests that this compound may be resistant to oxidative metabolism by hepatic CYP450 enzymes, potentially conferring favorable in vitro-to-in vivo extrapolation (IVIVE) characteristics for cell-based and biochemical assays. The 'medium clearance' designation indicates that DprE1-IN-6 may be suitable for studies requiring sustained exposure without rapid metabolic turnover, though direct PK comparisons with other DprE1 inhibitors would require experimental determination.

Microsomal stability Clearance ADME Drug metabolism

Chemical Scaffold Differentiation: DprE1-IN-6 Features an Azaindole Core Distinct from Benzothiazinone and Carbostyril Clinical Candidates

DprE1-IN-6 (C22H24N6O, MW 388.47) is built upon an azaindole-containing scaffold, which distinguishes it from the major clinical-stage DprE1 inhibitor chemotypes [1]. BTZ043 and PBTZ169 are nitrobenzothiazinones that act as covalent, mechanism-based inhibitors requiring reductive activation of the nitro group for DprE1 binding [2]. TBA-7371 is a non-covalent azaindole derivative with a distinct substitution pattern, while OPC-167832 is a carbostyril (3,4-dihydrocarbostyril) derivative [3]. The structural divergence of DprE1-IN-6 from these reference agents is significant: covalent vs. non-covalent binding modes, distinct metabolic liabilities (nitroreduction vs. oxidative metabolism), and different resistance mutation spectra are all scaffold-dependent properties. As a result, DprE1-IN-6 provides a chemically orthogonal tool for probing DprE1 inhibition that may exhibit unique off-target profiles, resistance frequencies, and pharmacokinetic behaviors relative to the established benzothiazinone and carbostyril series.

Chemical scaffold Azaindole Structure-activity relationship Chemotype

Recommended Research and Industrial Applications for DprE1-IN-6


SAR and Lead Optimization Studies for Non-Benzothiazinone DprE1 Inhibitors

DprE1-IN-6 serves as a valuable reference compound for medicinal chemistry programs focused on non-covalent, azaindole-based DprE1 inhibitors. Its intermediate MIC (1–4 μM) against Mtb H37Rv provides a baseline for evaluating the potency gains of newly synthesized analogs, while its distinct scaffold avoids confounding liabilities associated with nitrobenzothiazinones (e.g., nitroreductase-dependent activation, potential mutagenicity) . Researchers can benchmark novel azaindole derivatives against DprE1-IN-6 to quantify improvements in antimycobacterial activity and metabolic stability [1].

Cross-Resistance Profiling in Drug-Resistant Mtb Panels

Given its reported activity against drug-resistant Mtb strains, DprE1-IN-6 can be employed in MIC determination panels against MDR and XDR clinical isolates to map cross-resistance patterns . This application is particularly relevant for understanding whether resistance mechanisms to first-line agents (e.g., rifampicin, isoniazid) confer collateral susceptibility or resistance to azaindole-based DprE1 inhibitors. Such data are critical for prioritizing DprE1 inhibitors in novel combination regimens targeting drug-resistant tuberculosis [1].

Target Engagement and Mechanism-of-Action Studies in Mycobacterial Cell Wall Biosynthesis

DprE1-IN-6 can be utilized in biochemical and cell-based assays to confirm on-target DprE1 engagement and to dissect downstream effects on arabinogalactan biosynthesis. Its distinct chemotype from benzothiazinones and carbostyrils allows for orthogonal validation of DprE1 as a target in Mtb, reducing the risk of scaffold-specific off-target effects confounding interpretation . Experiments may include monitoring the accumulation of decaprenylphosphoryl-β-D-ribose (DPR) upon compound treatment, a hallmark of DprE1 inhibition [1].

In Vitro ADME and Metabolic Stability Screening

The vendor-reported high microsomal stability and medium clearance of DprE1-IN-6 support its use in in vitro ADME assays where metabolic lability could confound pharmacokinetic predictions . This compound can serve as a stable comparator or control in microsomal stability, hepatocyte stability, and CYP inhibition assays, particularly when evaluating novel DprE1 inhibitor series for which metabolic liabilities are unknown [1].

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